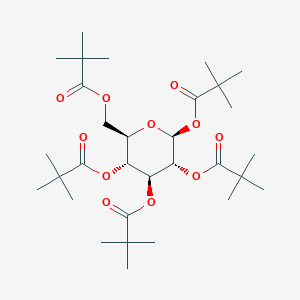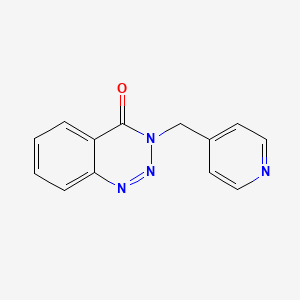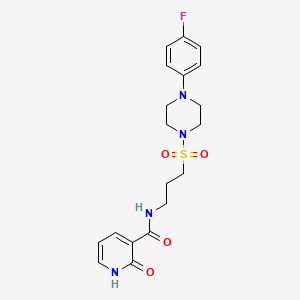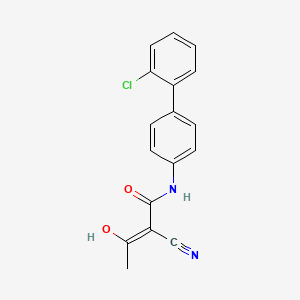
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide, commonly known as OPB-31121, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Pyridazine derivatives, including those clubbed with heterocyclic compounds, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These compounds demonstrate a broad spectrum of antimicrobial properties, indicating potential for developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Anti-inflammatory and Anticancer Properties
Sulfonamide derivatives have been synthesized and tested for their anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. These compounds have shown promise in not causing tissue damage in liver, kidney, colon, and brain compared to untreated controls, indicating their potential therapeutic applications (Küçükgüzel et al., 2013).
Herbicidal Activities
Research into pyridazine derivatives has also revealed their potential as herbicides. Compounds synthesized for this purpose exhibited significant herbicidal activities against dicotyledonous plants, suggesting their utility in agricultural applications (Xu et al., 2008).
Antioxidant Activity
The exploration of pyridazine derivatives extends to their antioxidant capabilities. These compounds have been investigated for their ability to scavenge free radicals, which is crucial in developing treatments for oxidative stress-related diseases (Mehvish & Kumar, 2022).
Molecular Docking and In Vitro Screening
Molecular docking studies of pyridine and fused pyridine derivatives have been conducted to assess their binding energies on target proteins. This research is vital for understanding the interactions at the molecular level and developing compounds with specific therapeutic targets (Flefel et al., 2018).
Propiedades
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-18-9-8-16(17-7-4-13-25-17)20-21(18)12-11-19-26(23,24)14-10-15-5-2-1-3-6-15/h1-9,13,19H,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARFGGWJSAGUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2857286.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2857287.png)

![6-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2857290.png)

![Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2857293.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2857294.png)

![ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2857299.png)
![N-[4-Hydroxy-3-[3-(methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2857300.png)

![4-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B2857303.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857305.png)
